Cas no 98446-57-2 (2-Bromo-4-chloro-5-methoxyaniline)

2-Bromo-4-chloro-5-methoxyaniline is a halogenated aniline derivative with a molecular formula of C₇H₇BrClNO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. Its distinct substitution pattern—bromo, chloro, and methoxy groups on the aromatic ring—enhances reactivity in electrophilic and nucleophilic substitution reactions, enabling precise functionalization. The compound’s stability under standard conditions and high purity make it suitable for demanding synthetic applications. Its well-defined structure allows for controlled modifications, facilitating the development of complex molecules in research and industrial settings. Proper handling is advised due to potential sensitivity to light and moisture.
2-Bromo-4-chloro-5-methoxyaniline structure
98446-57-2 structure
Product Name:2-Bromo-4-chloro-5-methoxyaniline
CAS No:98446-57-2
MF:C7H7BrClNO
MW:236.493580102921
MDL:MFCD22199647
CID:1993213
PubChem ID:14774783
Update Time:2025-05-27

2-Bromo-4-chloro-5-methoxyaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-bromo-4-chloro-5-methoxy-
    • 2-Bromo-4-chloro-5-methoxyaniline
    • 2-BroMo-4-chloro-5-Methoxy-phenylaMine
    • DTXSID70563899
    • AS-38872
    • DAFZNHUYTYCENX-UHFFFAOYSA-N
    • MFCD22199647
    • EN300-1709535
    • AKOS024232819
    • 98446-57-2
    • Z1618026318
    • SCHEMBL3344863
    • CS-0210814
    • DTXCID80514675
    • MDL: MFCD22199647
    • Inchi: 1S/C7H7BrClNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
    • InChI Key: DAFZNHUYTYCENX-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=CC=1N)OC)Cl

Computed Properties

  • Exact Mass: 234.93995g/mol
  • Monoisotopic Mass: 234.93995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.2Ų

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2-Bromo-4-chloro-5-methoxyaniline Suppliers

Amadis Chemical Company Limited
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(CAS:98446-57-2)2-Bromo-4-chloro-5-methoxyaniline
Order Number:A858547
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):482.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-chloro-5-methoxyaniline

Benzenamine, 2-bromo-4-chloro-5-methoxy- (CAS No. 98446-57-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Benzenamine, 2-bromo-4-chloro-5-methoxy- (CAS No. 98446-57-2) is a versatile aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and reactivity. This compound, characterized by a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methoxy group at the 5-position, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure not only facilitates diverse chemical transformations but also makes it a valuable building block for developing novel therapeutic agents.

The significance of Benzenamine, 2-bromo-4-chloro-5-methoxy- in pharmaceutical research is underscored by its role in constructing complex scaffolds that mimic natural products and exhibit promising biological activities. Recent advancements in medicinal chemistry have highlighted its utility in designing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The presence of both bromine and chlorine substituents on the aromatic ring enhances its reactivity toward nucleophilic substitution reactions, allowing for further functionalization and diversification of the core structure.

In the context of drug discovery, Benzenamine, 2-bromo-4-chloro-5-methoxy- has been employed in the synthesis of small-molecule inhibitors that modulate protein-protein interactions critical for disease progression. For instance, studies have demonstrated its incorporation into kinase inhibitors, which are pivotal in treating cancers by inhibiting aberrant signaling pathways. The methoxy group at the 5-position not only contributes to the overall solubility and metabolic stability of the compound but also serves as a handle for further derivatization through etherification or hydrolysis reactions.

The brominated and chlorinated aromatic system of Benzenamine, 2-bromo-4-chloro-5-methoxy- also makes it an attractive precursor for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This palladium-catalyzed reaction allows for the introduction of aryl groups at specific positions on the benzene ring, enabling the construction of more elaborate structures with tailored biological properties. Such transformations have been instrumental in generating libraries of compounds for high-throughput screening (HTS) to identify lead candidates with desired pharmacological profiles.

Recent research has further elucidated the mechanistic aspects of reactions involving Benzenamine, 2-bromo-4-chloro-5-methoxy-, providing insights into how structural modifications influence reactivity and selectivity. For example, computational studies have revealed that the electron-withdrawing nature of the bromine and chlorine atoms modulates the electronic distribution across the aromatic ring, thereby affecting nucleophilic attack patterns. These findings have guided synthetic chemists in optimizing reaction conditions to achieve high yields and minimal side products.

The pharmaceutical industry has also leveraged Benzenamine, 2-bromo-4-chloro-5-methoxy- in developing prodrugs designed to enhance bioavailability or targeted delivery systems. By incorporating this intermediate into prodrug molecules, researchers can mask polar functional groups or improve solubility while maintaining pharmacological activity upon enzymatic degradation in vivo. This approach has been particularly effective in creating oral formulations with improved absorption rates and reduced toxicity.

The synthesis of Benzenamine, 2-bromo-4-chloro-5-methoxy- itself involves multi-step organic transformations that highlight its synthetic versatility. Traditional methods typically begin with bromination and chlorination of an appropriately substituted benzene derivative followed by methylation at the desired position. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, including transition-metal-catalyzed selective functionalizations that minimize waste generation.

In conclusion, Benzenamine, 2-bromo-4-chloro-5-methoxy (CAS No. 98446-57-2) represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural features enable diverse chemical modifications, making it indispensable for constructing bioactive molecules with therapeutic potential across multiple disease areas. As research continues to uncover new applications for this compound, its importance in drug discovery is poised to grow further.

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Amadis Chemical Company Limited
(CAS:98446-57-2)2-Bromo-4-chloro-5-methoxyaniline
A858547
Purity:99%
Quantity:5g
Price ($):482.0
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